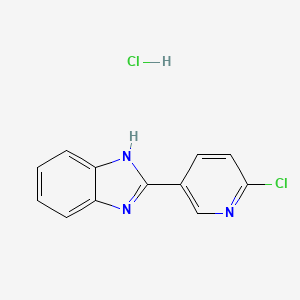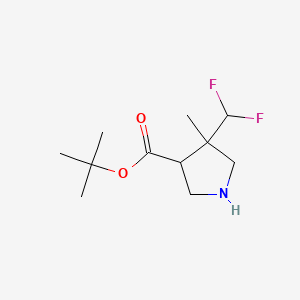
Ethyl prolylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl prolylglycinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of prolylglycine, where the ethyl group is attached to the glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
Ethyl prolylglycinate can be synthesized through the esterification of prolylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating prolylglycine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
Ethyl prolylglycinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form prolylglycine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prolylglycine and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl prolylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating brain injuries and stroke.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which ethyl prolylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase brain-derived neurotrophic factor (BDNF) in cell cultures, which is crucial for neuroprotection . The compound may also act as an activator of hypoxia-inducible factor (HIF-1), which plays a role in cellular response to low oxygen levels .
相似化合物的比较
Ethyl prolylglycinate can be compared with other ester derivatives of amino acids, such as:
Ethyl glycine: Similar in structure but lacks the proline moiety.
Ethyl alaninate: Another ester derivative but with alanine instead of proline.
Ethyl valinate: Contains valine instead of proline.
Uniqueness
This compound is unique due to the presence of both proline and glycine moieties, which may confer specific biological activities not observed in other similar compounds.
属性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI 键 |
VCZUDFJMKMAEGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)


![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)




![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)

![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)

![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
